Maltohexaosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La amilohexaosa tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

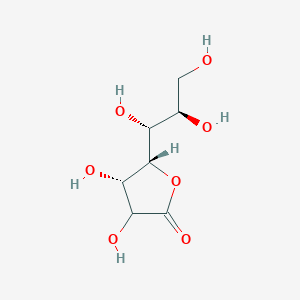

La amilohexaosa ejerce sus efectos principalmente a través de su interacción con enzimas como las amilasas. Los enlaces α-1,4-glucosídicos en la amilohexaosa son hidrolizados por las amilasas, lo que da como resultado la liberación de unidades de glucosa . Este proceso es crucial para la digestión y utilización de carbohidratos en los organismos vivos. Los objetivos moleculares incluyen los sitios activos de las amilasas, donde ocurre la hidrólisis de los enlaces glucosídicos .

Compuestos Similares:

Celohexaosa: Compuesta por seis unidades de glucosa unidas por enlaces β-1,4-glucosídicos.

Manohexaosa: Compuesta por seis unidades de manosa unidas por enlaces α-1,4-glucosídicos.

Comparación:

Amilohexaosa vs. Celohexaosa: La amilohexaosa tiene enlaces α-1,4-glucosídicos, lo que da como resultado una estructura helicoidal, mientras que la celohexaosa tiene enlaces β-1,4-glucosídicos, lo que da como resultado una estructura lineal.

Amilohexaosa vs. Manohexaosa: La amilohexaosa está compuesta por unidades de glucosa, mientras que la manohexaosa está compuesta por unidades de manosa.

La estructura y las propiedades únicas de la amilohexaosa la convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Análisis Bioquímico

Biochemical Properties

Maltohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is the main product of the extracellular exo-maltohexaohydrolase enzyme from a Klebsiella pneumoniae mutant . This enzyme hydrolyzes short-chain amylose to produce about 40% maltohexaose . The enzyme also interacts with maltooligosaccharides larger than maltohexaose, producing mostly maltohexaose through an exo mechanism action .

Cellular Effects

It is known that maltohexaose is involved in the formation and hydrolysis of maltooligosaccharides . This suggests that maltohexaose may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Maltohexaose exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation and hydrolysis of maltooligosaccharides by the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce maltohexaose . The enzyme’s action on maltohexaose is position-specific, with the highest frequency of cleavage at the second bond from the reducing end .

Temporal Effects in Laboratory Settings

It is known that maltohexaose is formed from maltotetraose by the transfer action of the exo-maltohexaohydrolase enzyme, with an action pattern dependent on the substrate concentration .

Metabolic Pathways

Maltohexaose is involved in the starch and sucrose metabolic pathway . It is produced from starch by the action of the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce maltohexaose .

Transport and Distribution

It is known that maltohexaose enters E.coli via the maltodextrin transport pathway .

Subcellular Localization

Given that it is a soluble sugar, it is likely to be found in the cytoplasm of cells

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La amilohexaosa se puede sintetizar mediante la hidrólisis enzimática del almidón utilizando amilasas específicas. El proceso implica la descomposición de la amilosa y la amilopectina en oligosacáridos más pequeños, incluida la amilohexaosa . Las condiciones de reacción generalmente incluyen una temperatura y un pH controlados para optimizar la actividad de la enzima.

Métodos de producción industrial: En entornos industriales, la amilohexaosa se produce mediante la hidrólisis enzimática del almidón utilizando amilasas microbianas. El proceso implica el uso de bacterias como Aerobacter aerogenes, que producen amilasas capaces de descomponer el almidón en amilohexaosa . La reacción se lleva a cabo en grandes biorreactores en condiciones controladas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La amilohexaosa sufre diversas reacciones químicas, que incluyen:

Oxidación: La amilohexaosa se puede oxidar para producir derivados del ácido glucónico.

Reducción: La reducción de la amilohexaosa puede producir sorbitol.

Sustitución: Las reacciones de sustitución pueden introducir grupos funcionales como grupos acetilo o fosfato.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: El anhídrido acético o el ácido fosfórico se pueden utilizar para la acetilación o la fosforilación, respectivamente.

Principales Productos:

Oxidación: Derivados del ácido glucónico.

Reducción: Sorbitol.

Sustitución: Amilohexaosa acetilada o fosforilada.

Comparación Con Compuestos Similares

Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.

Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.

Comparison:

Amylohexaose vs. Cellohexaose: Amylohexaose has α-1,4-glycosidic bonds, resulting in a helical structure, whereas cellohexaose has β-1,4-glycosidic bonds, resulting in a linear structure.

Amylohexaose vs. Mannohexaose: Amylohexaose is composed of glucose units, while mannohexaose is composed of mannose units.

Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)